1-(Chloromethyl)piperidine-2,6-dione
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Overview
Description
1-(Chloromethyl)piperidine-2,6-dione is a heterocyclic organic compound that features a piperidine ring substituted with a chloromethyl group at the 1-position and two keto groups at the 2 and 6 positions.
Preparation Methods
The synthesis of 1-(Chloromethyl)piperidine-2,6-dione can be achieved through several routes. One common method involves the reaction of piperidine-2,6-dione with chloromethylating agents under controlled conditions. For instance, the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride can facilitate the chloromethylation process . Another approach involves the use of acetates and acrylamides with potassium tert-butoxide as a promoter, leading to the formation of piperidine-2,6-dione derivatives via Michael addition and intramolecular nucleophilic substitution processes .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Solvent-free conditions and functional group tolerance are often emphasized to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
1-(Chloromethyl)piperidine-2,6-dione undergoes a variety of chemical reactions, making it a valuable intermediate in organic synthesis. Some of the key reactions include:
Substitution Reactions: The chloromethyl group can be readily substituted with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.
Oxidation and Reduction: The keto groups at the 2 and 6 positions can undergo oxidation to form carboxylic acids or reduction to form alcohols, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures, which are valuable in drug design and development.
Common reagents used in these reactions include strong bases like potassium tert-butoxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents employed .
Scientific Research Applications
1-(Chloromethyl)piperidine-2,6-dione has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals, including CRBN ligands used in the design of PROTAC drugs and the drug Aminoglutethimide.
Materials Science: The compound’s reactivity makes it useful in the development of novel materials with specific properties, such as polymers and coatings.
Biological Research: Its derivatives are studied for their potential biological activities, including anti-inflammatory and analgesic effects.
Industrial Applications: The compound is used in the synthesis of other valuable chemicals and intermediates, contributing to the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)piperidine-2,6-dione and its derivatives often involves interactions with specific molecular targets and pathways. For example, in medicinal chemistry, the compound can act as a ligand for certain proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
1-(Chloromethyl)piperidine-2,6-dione can be compared with other similar compounds, such as:
Piperidine-2,6-dione: Lacks the chloromethyl group but shares the core piperidine structure with keto groups at the 2 and 6 positions.
N-Methylpiperidine-2,6-dione: Features a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
Piperidine-2,5-dione: Has keto groups at the 2 and 5 positions, resulting in distinct chemical properties and uses.
The uniqueness of this compound lies in its chloromethyl group, which provides additional reactivity and versatility in synthetic applications .
Properties
Molecular Formula |
C6H8ClNO2 |
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Molecular Weight |
161.58 g/mol |
IUPAC Name |
1-(chloromethyl)piperidine-2,6-dione |
InChI |
InChI=1S/C6H8ClNO2/c7-4-8-5(9)2-1-3-6(8)10/h1-4H2 |
InChI Key |
BQMNOFMIPNDHEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCl |
Origin of Product |
United States |
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